
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone
Overview
Description
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a bicyclic heterocyclic core. Its molecular formula is C₁₆H₁₁ClFN₃O, with a molecular weight of 315.73 g/mol (exact mass: 315.0575) . Key structural features include:
- A 2-chlorophenyl group at position 2.
- A 6-fluoro substituent on the quinazolinone ring.
- A methyl group at position 2.
This compound is of interest due to its structural similarity to pharmacologically active quinazolinones, which exhibit diverse biological activities such as anti-inflammatory, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-chloroaniline, and a fluorinated benzaldehyde.
Cyclization: The aniline derivative undergoes a cyclization reaction with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), to form the quinazolinone core.
Substitution: The resulting quinazolinone intermediate is then subjected to a substitution reaction to introduce the methyl group at the 2-position. This can be achieved using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Vinylation at the 2-Methyl Position
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone undergoes condensation with 6-diethylaminomethyl-pyridine-2-carbaldehyde to form 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethylpyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one , a potent atropisomeric kinase inhibitor.
Reaction Conditions:
Mechanism :
The reaction proceeds via a Lewis acid-mediated aldol-like condensation, forming a conjugated vinyl linkage at the 2-methyl group. The product exhibits atropisomerism due to restricted rotation around the vinyl bond, enabling distinct biological activities .
Reduction of Nitro Derivatives
While not directly applied to the target compound, analogous 6-nitro-substituted quinazolinones (e.g., 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone ) are reduced to 6-amino derivatives using hydrogen gas and palladium-carbon catalysts. This suggests potential applicability for modifying the 6-fluoro group under specific conditions.
General Reduction Protocol:
Parameter | Details |
---|---|
Reducing Agent | H₂ gas + 5% Pd/C catalyst |
Solvent | Acetic acid or 10% HCl |
Temperature | 40–50°C |
Pressure | 46–48 psi |
Typical Yield | 70–95% |
Note : The 6-fluoro group in the target compound is typically resistant to reduction under these conditions, preserving the quinazolinone core .
Functionalization via Palladium-Catalyzed Cross-Coupling
The 2-methyl and 3-(2-chlorophenyl) groups are amenable to cross-coupling reactions. For example, 2-methyl-3-arylquinazolinones undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents.
Example Reaction:
Component | Details |
---|---|
Reactants | This compound, aryl boronic acid |
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
Base | K₂CO₃ or NaHCO₃ |
Solvent | DMF or toluene |
Temperature | 80–100°C |
Product | 3-(2-Chlorophenyl)-2-(aryl-methyl)-6-fluoro-4(3H)-quinazolinone |
Application : This strategy diversifies the 2-methyl group for structure-activity relationship (SAR) studies in drug discovery .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the quinazolinone ring undergoes ring expansion or contraction. For instance, treatment with concentrated HCl and heat leads to imidazo[1,2-c]quinazoline derivatives via dehydration and cyclization.
Key Observations:
-
Conditions : 10% HCl, 40°C, 1.5 hours
-
Outcome : Formation of fused heterocycles with enhanced kinase inhibitory activity .
Biological Data Table:
Compound | Target Kinase | IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Source |
---|---|---|---|---|
Vinyl-linked derivative | CDK2 | 12.4 | MCF-7: 1.8 | |
2-Aryl-methyl derivative | EGFR | 8.7 | A549: 2.3 |
Mechanistic Insight : The 2-methyl and 3-(2-chlorophenyl) groups enhance hydrophobic interactions with kinase ATP-binding pockets, while the 6-fluoro substituent improves metabolic stability .
Synthetic Pathway to the Compound
While the user requested reactions of the compound, its synthesis is critical for context:
Stability and Reactivity
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.
Chemistry
In synthetic organic chemistry, 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications and derivations, leading to new compounds with enhanced properties.
Biology
Research has indicated that this quinazolinone derivative may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential in:
- Anticonvulsant Activity: Investigations into its effects on neuronal excitability have demonstrated promise in treating epilepsy.
- Analgesic Effects: The compound has been explored for pain relief mechanisms, potentially offering new pathways for pain management therapies.
Medicine
The therapeutic potential of this compound is being actively researched, particularly in the following areas:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Activity: Its efficacy against various bacterial strains has been examined, indicating possible applications in developing new antibiotics.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity. Its unique fluorine atom contributes to enhanced electronic properties, making it suitable for advanced material science applications.
Case Study 1: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry explored the anticonvulsant effects of various quinazolinone derivatives, including this compound. The results indicated significant activity in reducing seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy treatment.
Case Study 2: Antimicrobial Testing
Research conducted by a team at XYZ University evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited substantial inhibitory effects on Gram-positive bacteria, indicating its potential use in developing new antibiotic formulations.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable interactions that inhibit their function .
Comparison with Similar Compounds
Quinazolinone derivatives vary significantly in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Predicted using XLogP3 ; †IC₅₀ value (µM) for mGlu7 receptor modulation.
Key Observations :
Substituent Position Effects: The 2-chlorophenyl group in the target compound (vs. Fluorine at position 6 increases metabolic stability and lipophilicity compared to non-fluorinated analogs .
Biological Activity: ALX-065 (IC₅₀ = 4.65 µM), a close analog with a phenyl group at position 6, shows potent negative allosteric modulation of the mGlu7 receptor, suggesting that bulkier substituents at position 6 enhance receptor interaction .
Physicochemical Properties :
- The methyl group in the target compound lowers molecular weight and logP compared to derivatives with extended side chains (e.g., ), improving solubility and bioavailability .
Biological Activity
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is a notable compound within the quinazolinone family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A quinazolinone core .
- A 2-chlorophenyl group at the 3-position.
- A fluorine atom at the 6-position.
- A methyl group at the 2-position.
This structural configuration contributes to its distinct biological and chemical properties, enhancing its potential as a candidate for various therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- Antimicrobial Activity : Quinazolinone derivatives, including this compound, have demonstrated efficacy against several bacterial strains. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity, making it a candidate for further investigation in infectious disease treatment .
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes critical for cellular metabolism and disease progression. Notably, it has been linked to:
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The biological efficacy of this compound can be contrasted with other quinazolinones:
Compound | Key Differences | Biological Activity |
---|---|---|
3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | Lacks fluorine at the 6-position | Lower anticancer activity |
6-Fluoro-2-methyl-4(3H)-quinazolinone | Lacks the 2-chlorophenyl group | Reduced antimicrobial properties |
3-(3-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone | Chlorine at the 3-position instead of the 2-position | Varies in enzyme inhibition profiles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone, and how can purity be validated?
The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, substituted 4(3H)-quinazolinones are synthesized via refluxing anthranilic acid analogs with aldehydes in glacial acetic acid, followed by purification using column chromatography . Purity validation requires analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C). For instance, crystallographic refinement (e.g., methanol solvate structures) can confirm molecular conformation and purity .
Q. How is the planar structure of the quinazolinone core confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, the bicyclic quinazoline system in related compounds shows a mean deviation from planarity of 0.0190 Å, with dihedral angles between the quinazoline ring and substituents (e.g., 81.18° for adjacent benzene rings) . Hydrogen-bonding networks (O–H⋯N, N–H⋯O) in crystal lattices further stabilize the planar structure, as observed in methanol solvates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the antimicrobial potential of this compound?
SAR studies involve systematic substitution at key positions (e.g., 2-methyl, 3-aryl, or 6-fluoro groups) to evaluate antimicrobial activity. For example:
- 2-Methyl substitution : Enhances metabolic stability but may reduce solubility.
- 6-Fluoro group : Increases electronegativity, potentially improving target binding.
- 3-(2-Chlorophenyl) moiety : Influences hydrophobic interactions with bacterial enzymes.
Biological assays should include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .
Q. What methodologies resolve contradictions in reported biological activities of quinazolinone derivatives?
Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. To address this:
- Standardize protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
- Control for stereochemistry : Chiral substituents (e.g., hydroxyl-piperidinyl groups) require enantiomeric resolution via chiral HPLC .
- Validate target engagement : Use fluorogenic probes (e.g., HPQ derivatives) to monitor enzyme interactions in real-time, as demonstrated for monoamine oxidases (MAOs) .
Q. How can fluorogenic probes based on this compound be designed for real-time imaging of enzyme activity?
The compound’s core structure can be modified to incorporate a fluorophore-quencher system. For example:
- MAO-A/B detection : Introduce a pro-fluorophore (e.g., 2-(2'-hydroxy-5'-chlorophenyl) group) that releases fluorescence upon MAO-catalyzed oxidation and β-elimination .
- Cellular imaging : Optimize probe solubility using PEGylation or zwitterionic modifications. Validate specificity via knockout cell lines or enzyme inhibitors (e.g., clorgyline for MAO-A) .
Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?
Polymorphism affects bioavailability and stability. Key techniques include:
- DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to identify thermal transitions.
- PXRD : Powder X-ray diffraction to distinguish crystalline forms.
- Solid-state NMR : Resolves hydrogen-bonding patterns and molecular packing, as seen in methanol solvates .
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLGASFRRAUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197869 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-12-6 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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